molecular formula C25H25N3O2 B11441930 N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide

N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide

Cat. No.: B11441930
M. Wt: 399.5 g/mol
InChI Key: PCQZUEHZWLNVPX-UHFFFAOYSA-N
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Description

N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzodiazole core One common method is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzodiazole ringFinally, the methoxybenzamide moiety is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide is unique due to its specific structural features, such as the combination of a benzodiazole core with a 2,5-dimethylphenylmethyl group and a methoxybenzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C25H25N3O2/c1-17-12-13-18(2)19(14-17)16-28-22-10-6-5-9-21(22)27-24(28)15-26-25(29)20-8-4-7-11-23(20)30-3/h4-14H,15-16H2,1-3H3,(H,26,29)

InChI Key

PCQZUEHZWLNVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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